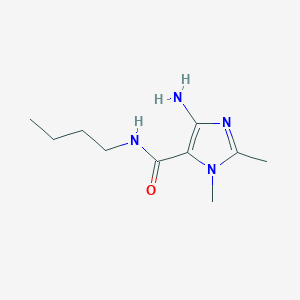

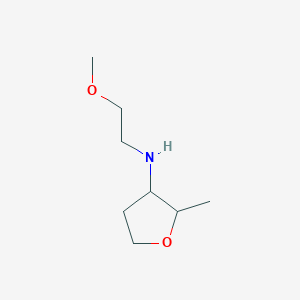

4-amino-N-butyl-1,2-dimethyl-1H-imidazole-5-carboxamide

Vue d'ensemble

Description

“4-amino-N-butyl-1,2-dimethyl-1H-imidazole-5-carboxamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Applications De Recherche Scientifique

1. Chemical Conversion of 4-Carboxamide Group

4-amino-N-butyl-1,2-dimethyl-1H-imidazole-5-carboxamide, also related to 5-amino-1-β-d-ribofuranosylimidazole-4-carboxamide (AICA-riboside), has been studied for its chemical conversion capabilities. Kojima et al. (2000) explored the mild and versatile chemical conversion of the 4-carboxamide group of AICA-riboside, highlighting its potential in the synthesis of various compounds, such as 1-deazaguanosine, through processes like intramolecular cyclization (Kojima, Minakawa, & Matsuda, 2000).

2. Antileukemic Activity

The compound's derivatives have been synthesized and evaluated for their antileukemic activities. Earl and Townsend (1979) conducted a study on furanyl, pyranyl, and ribosyl derivatives of 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide, demonstrating significant findings in the context of leukemia treatment (Earl & Townsend, 1979).

3. Synthesis of Nucleosides

Research has also focused on the synthesis of nucleosides utilizing this chemical. Pochet and D'ari (1990) described the chemical synthesis of 5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and its triphosphate derivative, highlighting its potential use in polymerization processes (Pochet & D'ari, 1990).

4. Synthesis of 5-Aminoimidazole-4-carboxamide Derivatives

The synthesis and structural analysis of derivatives like 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and 5-amino-1-(2-chloroethyl)-4-cyanoimidazole have been a topic of research, as explored by Banerjee et al. (1999). These studies contribute to understanding the molecular geometry and potential applications of these compounds (Banerjee et al., 1999).

5. Enzymatic Polymerization Applications

The compound's role in enzymatic polymerization has been studied, with implications for various biochemical processes. For instance, the enzymatic polymerization of its derivatives using terminal deoxynucleotidyltransferase has been examined, offering insights into its biochemical utility (Pochet & D'ari, 1990).

Mécanisme D'action

Target of Action

Imidazoles, the core structure of this compound, are known to be key components in functional molecules used in a diverse range of applications . They are utilized in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Mode of Action

Imidazoles are known to interact with their targets in a variety of ways, depending on the specific functional groups and substitution patterns around the ring .

Biochemical Pathways

Imidazoles are known to be involved in a wide range of biochemical processes due to their versatile nature .

Result of Action

Imidazoles are known to have a wide range of effects due to their diverse applications .

Action Environment

The synthesis of imidazoles can be conducted under solvent-free conditions, suggesting that the synthesis process is environmentally friendly .

Propriétés

IUPAC Name |

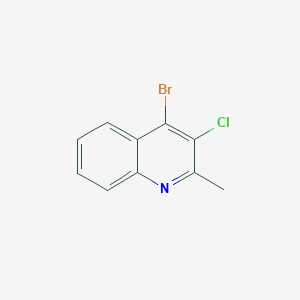

5-amino-N-butyl-2,3-dimethylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-4-5-6-12-10(15)8-9(11)13-7(2)14(8)3/h4-6,11H2,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAITCMJEYGBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(N=C(N1C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B1382783.png)

![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1382791.png)